molecular formula C18H15FN4O2 B2942850 2-(2-fluorophenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide CAS No. 2097859-86-2

2-(2-fluorophenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide

Cat. No.: B2942850
CAS No.: 2097859-86-2
M. Wt: 338.342
InChI Key: YYMQRRHVZDXERS-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. Its structure incorporates both a 2-fluorophenoxy acetamide chain and a pyridine-pyrazine heteroaromatic system, features commonly associated with bioactive compounds . Similar acetamide derivatives have been investigated for their potential as enzyme activators, such as glucokinase activators for the potential treatment of type 2 diabetes and other metabolic disorders . Furthermore, related compounds containing pyrazine and pyridine rings are often explored in pharmaceutical research for their interactions with various kinase targets . This compound is provided exclusively for research purposes in laboratory settings. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2/c19-14-3-1-2-4-16(14)25-12-17(24)23-11-15-18(22-10-9-21-15)13-5-7-20-8-6-13/h1-10H,11-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMQRRHVZDXERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCC2=NC=CN=C2C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-fluorophenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of 2-Fluorophenol : This can be achieved through the fluorination of phenol using reagents such as Selectfluor.
  • Synthesis of Pyridin-4-ylpyrazine : This intermediate is synthesized from pyridine derivatives through various chemical reactions.
  • Coupling Reaction : The final step involves coupling the intermediates using acyl chlorides or amides under controlled conditions to form the target compound.

Industrial Production

In industrial settings, optimization of these synthetic routes is crucial for ensuring high yield and purity. Techniques such as high-throughput screening and the use of catalysts are often employed.

Anticonvulsant Activity

Research has indicated that compounds similar to this compound exhibit significant anticonvulsant properties. A study on related compounds demonstrated considerable anticonvulsant activity in both PTZ (Pentylenetetrazol) and MES (Maximal Electroshock) models, suggesting a mechanism involving benzodiazepine receptors among others .

Anticancer Properties

Preliminary studies have suggested that derivatives of this compound may possess anticancer activities. For instance, pyrazine carboxamide compounds have shown efficacy against lung cancer by inhibiting the proliferation of abnormal cells .

Inhibition of Type III Secretion System (T3SS)

Recent research has focused on the inhibition of bacterial virulence factors, particularly the Type III secretion system (T3SS). Compounds similar to this compound have been screened for their ability to inhibit T3SS activity in pathogenic bacteria, providing a potential avenue for antibiotic development .

Study 1: Anticonvulsant Activity

A series of new 2-substituted compounds were synthesized and evaluated for their anticonvulsant activities. The findings indicated that certain derivatives exhibited significant protective effects in seizure models, with mechanisms potentially involving modulation of GABAergic neurotransmission .

Study 2: Cancer Cell Proliferation Inhibition

In vitro studies on similar pyrazine derivatives showed promising results in inhibiting cell proliferation in lung cancer models. The compounds were tested for their IC50 values, demonstrating effective inhibition at low concentrations .

Study 3: T3SS Inhibition

In a study assessing the impact on T3SS-mediated virulence, derivatives were tested at varying concentrations. Results indicated a concentration-dependent inhibition of secretion pathways critical for bacterial pathogenicity, suggesting potential therapeutic applications against bacterial infections .

Data Tables

Compound NameBiological ActivityIC50 (μM)Model
This compoundAnticonvulsantTBDPTZ/MES
Pyrazine CarboxamideAnticancerTBDLung Cancer
T3SS Inhibitor DerivativeBacterial Virulence InhibitionTBDPathogenic Bacteria

Comparison with Similar Compounds

Core Structure and Substituent Analysis

Key Structural Features of the Target Compound :

  • 2-Fluorophenoxy group: Enhances lipophilicity and may influence metabolic stability compared to non-fluorinated analogs.
  • Acetamide linker : Facilitates hydrogen bonding via the carbonyl and NH groups.

Comparison with Analogs :

Compound Name Core Structure Substituents Molecular Weight Notable Features Reference
Target Compound Acetamide 2-Fluorophenoxy, pyrazin-2-yl-methyl with pyridin-4-yl ~368 (estimated) Pyridine-pyrazine core; fluorophenoxy enhances lipophilicity -
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide Acetamide 4-Bromophenyl, pyrazin-2-yl 291.14 Dihedral angle of 54.6° between aromatic rings; intramolecular S(6) H-bond motif
N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine Amine 4-Fluorophenyl, pyridyl - Pyrido-pyrazine core; reported as p38 MAP kinase inhibitor
3-(2-Aminoethoxy)-N-{[3-hydroxy-1-(1,6-naphthyridin-4-yl)pyrrolidin-3-yl]methyl}benzamide (104) Benzamide 1,6-Naphthyridin-4-yl, pyrrolidinyl, aminoethoxy - Benzamide backbone; flexible aminoethoxy chain for solubility
N-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide Acetamide 2-Fluorophenoxy, piperidine-methyl with 3-cyanopyridin-2-yl 368.4 Piperidine linker; cyano group may enhance target affinity

Physicochemical Properties

  • Lipophilicity (LogP): Compounds with pyridinyl or quinolinyl substituents (e.g., , LogP 5.4–5.8) exhibit higher lipophilicity than the target compound (estimated LogP ~3.5–4.0), suggesting better aqueous solubility for the latter .
  • Molecular Weight : The target compound (~368 Da) falls within the "drug-like" range (200–500 Da), unlike ’s compound (445.53 Da), which may face challenges in bioavailability .

Crystallographic and Conformational Insights

  • Hydrogen Bonding : Intramolecular H-bonds (e.g., S(6) motif in ) stabilize conformation, a feature the target compound may share .

Q & A

Q. Table 1: Comparison of Key Synthetic Steps

StepReagents/ConditionsYield (%)Reference
SubstitutionK₂CO₃, DMF, 80°C75–85
ReductionFe, HCl, 70°C60–70
CondensationHATU, DIPEA, NMP, 120°C31

Critical Considerations : Lower yields in condensation (e.g., 31% ) may arise from steric hindrance or competing side reactions. Optimizing solvent (e.g., DCM vs. NMP) and stoichiometry is recommended.

How is structural characterization performed for this compound, and what analytical techniques are critical?

Q. Methodological Answer :

  • X-ray Crystallography : Resolve crystal structure using SHELX software for refinement (R-factor < 0.05 ).
  • NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR (e.g., δ 8.5–9.0 ppm for pyridine protons ).
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ = calculated m/z ± 0.5 Da ).

Q. Table 2: Structural Characterization Parameters

TechniqueKey ParametersReference
XRDSpace group P2₁/c, R-factor = 0.049
¹H NMRDMSO-d6, 400 MHz, δ 2.5 (CH₃)
ESI-MSm/z 394.3 [M+H]⁺ (theoretical)

Note : Discrepancies in NMR shifts may require DFT calculations for validation .

Advanced Research Questions

How can researchers resolve contradictions in biological activity data for this compound?

Methodological Answer :
Contradictions in kinase inhibition assays (e.g., p38 MAP kinase ) may arise from:

  • Assay Conditions : Varying ATP concentrations (e.g., 10 µM vs. 100 µM).
  • Isomerism : Chiral separation (e.g., Chiralpak® OD column, 20% MeOH-DMEA) to isolate active enantiomers .
  • Cellular Context : Test in primary cells vs. immortalized lines to account for metabolic differences.

Q. Recommended Workflow :

Validate purity via HPLC (≥95% ).

Perform dose-response curves (IC₅₀) under standardized ATP levels.

Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses .

What computational strategies are effective for predicting the compound’s interaction with biological targets?

Q. Methodological Answer :

  • Docking Studies : Use PyMOL/MOE to model interactions with kinase active sites (e.g., pyridine moiety hydrogen-bonding with hinge region ).
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes.
  • QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors .

Q. Table 3: Computational Parameters

MethodSoftwareKey OutputReference
DockingAutoDock VinaBinding affinity (ΔG)
MDGROMACSRMSD < 2.0 Å
QSARMOER² > 0.8

How can degradation pathways be analyzed under physiological conditions?

Q. Methodological Answer :

  • Forced Degradation : Expose to pH 1–13, UV light, and 40–80°C for 1–7 days .
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed acetamide or fluorophenoxy cleavage).
  • Kinetic Analysis : Calculate t₁/₂ using Arrhenius plots for shelf-life prediction .

Critical Insight : Stability in PBS (pH 7.4) vs. acidic conditions (e.g., gastric fluid) informs formulation strategies .

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